Syringil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

530-07-4 |

|---|---|

Molecular Formula |

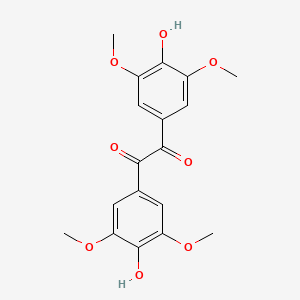

C18H18O8 |

Molecular Weight |

362.3 g/mol |

IUPAC Name |

1,2-bis(4-hydroxy-3,5-dimethoxyphenyl)ethane-1,2-dione |

InChI |

InChI=1S/C18H18O8/c1-23-11-5-9(6-12(24-2)17(11)21)15(19)16(20)10-7-13(25-3)18(22)14(8-10)26-4/h5-8,21-22H,1-4H3 |

InChI Key |

BVROSQBQXJYCOZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)C(=O)C2=CC(=C(C(=C2)OC)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Syringyl Lignin Biosynthesis Pathway in Angiosperms

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the syringyl (S) lignin biosynthesis pathway in angiosperms, focusing on the core enzymatic steps, regulatory networks, and key experimental methodologies.

Introduction

Lignin is a complex aromatic polymer deposited in the secondary cell walls of vascular plants, providing structural support, rigidity, and hydrophobicity to the xylem, thereby facilitating water transport. In angiosperms, lignin is primarily composed of guaiacyl (G) and syringyl (S) units, derived from the monolignols coniferyl alcohol and sinapyl alcohol, respectively. The ratio of S to G units (S/G ratio) is a critical determinant of lignin structure and properties, influencing biomass digestibility and the efficiency of industrial processes such as pulping and biofuel production. The biosynthesis of S-lignin is a key evolutionary innovation in angiosperms and involves a dedicated branch of the general phenylpropanoid pathway.

The Core Biosynthetic Pathway

The biosynthesis of sinapyl alcohol, the precursor to S-lignin, branches from the synthesis of coniferyl alcohol. The central enzyme responsible for diverting intermediates into the S-lignin pathway is Ferulate 5-hydroxylase (F5H) , also known as Coniferaldehyde 5-hydroxylase (CAld5H) . This cytochrome P450-dependent monooxygenase introduces a hydroxyl group at the C5 position of the aromatic ring of either ferulic acid, coniferaldehyde, or coniferyl alcohol.[1]

Current evidence suggests that the primary route for S-lignin biosynthesis proceeds through the 5-hydroxylation of coniferaldehyde.[2] Following this hydroxylation, the newly introduced hydroxyl group is methylated by Caffeic acid O-methyltransferase (COMT) to produce sinapaldehyde. Finally, sinapaldehyde is reduced to sinapyl alcohol by Cinnamyl Alcohol Dehydrogenase (CAD) and potentially a specialized Sinapyl Alcohol Dehydrogenase (SAD) in some species.[3][4]

Key Enzymes and Reactions

-

Ferulate 5-hydroxylase/Coniferaldehyde 5-hydroxylase (F5H/CAld5H; EC 1.14.13.-): A cytochrome P450 monooxygenase that catalyzes the 5-hydroxylation of guaiacyl intermediates. While it can act on ferulic acid, coniferaldehyde, and coniferyl alcohol, kinetic studies suggest that coniferaldehyde is the preferred substrate in vivo.[2][5]

-

Caffeic acid O-methyltransferase (COMT; EC 2.1.1.68): An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that methylates the 5-hydroxyl group of 5-hydroxyconiferaldehyde to yield sinapaldehyde.[2]

-

Cinnamyl Alcohol Dehydrogenase (CAD; EC 1.1.1.195): A dehydrogenase that reduces hydroxycinnamaldehydes to their corresponding alcohols. While some CAD isoforms can reduce both coniferaldehyde and sinapaldehyde, specific SADs have been identified.[3][6]

-

Sinapyl Alcohol Dehydrogenase (SAD; EC 1.1.1.195): An enzyme with a higher affinity for sinapaldehyde, suggesting a specialized role in the final step of S-lignin precursor synthesis in some angiosperms.[4]

Visualization of the Biosynthetic Pathway

Transcriptional Regulation

The expression of genes encoding the enzymes of the syringyl lignin biosynthesis pathway is tightly regulated by a network of transcription factors. This regulation ensures that lignin is deposited in the correct cell types and at the appropriate developmental stages.

Key Transcriptional Regulators

-

NAC Domain Transcription Factors (NST1/SND1): These are master switches that activate the entire secondary cell wall biosynthesis program, including lignin, cellulose, and xylan synthesis.[7][8]

-

MYB Transcription Factors (MYB58, MYB46): MYB58 directly activates the expression of most monolignol biosynthesis genes by binding to AC elements in their promoters.[7][8] MYB46 acts downstream of NST1/SND1 and can also activate the secondary wall biosynthesis program.[8]

Notably, the promoter of the key S-lignin gene, F5H, lacks the AC elements bound by MYB58. Instead, F5H expression is directly activated by the master regulators NST1/SND1.[8][9] This suggests a regulatory mechanism where NST1/SND1 coordinates the entire lignin pathway by directly activating the branch point enzyme for S-lignin (F5H) while indirectly activating the other pathway genes through MYB58.[8]

Visualization of the Regulatory Network

Quantitative Data

Enzyme Kinetics

The kinetic properties of F5H/CAld5H highlight its preference for coniferaldehyde as a substrate.

| Enzyme | Substrate | Km (µM) | Vmax (pkat mg-1 protein) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Arabidopsis F5H | Ferulic acid | 1000 | 4 | - | - | [5] |

| Arabidopsis F5H | Coniferaldehyde | 1 | 5 | - | - | [5] |

| Arabidopsis F5H | Coniferyl alcohol | 3 | 6 | - | - | [5] |

| Sweetgum CAld5H | Ferulate | 1480 ± 110 | - | 0.015 ± 0.001 | 10.1 | [10] |

| Sweetgum CAld5H | Coniferyl aldehyde | 2.5 ± 0.2 | - | 0.0036 ± 0.0001 | 1440 | [10] |

Note: kcat and kcat/Km values were not always reported in the same format across studies. The specificity constant (kcat/Km) for Sweetgum CAld5H for coniferyl aldehyde is approximately 140 times greater than for ferulate.[10]

Lignin Composition (S/G Ratio)

The S/G ratio is significantly altered in mutants of the syringyl lignin biosynthesis pathway.

| Plant Species | Genotype | Tissue | S/G Ratio | Analytical Method | Reference |

| Arabidopsis thaliana | Wild-type | Stem | ~0.25 | Thioacidolysis | [11] |

| Arabidopsis thaliana | fah1-2 (F5H knockout) | Stem | 0 | Thioacidolysis | [11] |

| Arabidopsis thaliana | C4H:F5H (F5H overexpression) | Stem | >9.0 | Thioacidolysis | [11] |

| Brassica napus | Wild-type | Stem | 0.73 | 2D-NMR | [9] |

| Brassica napus | f5h mutant | Stem | 0.15 | 2D-NMR | [9] |

| Populus trichocarpa | Natural variants | Wood | 0.5 - 4.8 | Thioacidolysis | [12] |

Gene Expression

Downregulation of key enzymes in the pathway leads to significant changes in gene expression.

| Plant Species | Genotype | Gene | Fold Change vs. Wild-Type | Reference |

| Medicago truncatula | nst1 mutant | F5H | >25-fold reduction | [8] |

| Sorghum bicolor | 35S::SbF5H | F5H | 35 to 86-fold increase | [12] |

| Switchgrass | COMT-RNAi | F5H | Variable (can be up- or down-regulated) | [13] |

Experimental Protocols

Ferulate 5-hydroxylase (F5H) Enzyme Assay

This protocol is adapted from studies on recombinant F5H expressed in yeast.[5]

1. Microsomal Protein Extraction: a. Grow yeast cells harboring the F5H expression vector to mid-log phase. b. Harvest cells by centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). c. Resuspend the cell pellet in extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 600 mM sorbitol, and protease inhibitors). d. Disrupt cells using glass beads and vigorous vortexing. e. Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet cell debris. f. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction. g. Resuspend the microsomal pellet in a minimal volume of resuspension buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 20% glycerol).

2. Enzyme Assay: a. Prepare a reaction mixture containing:

- 100 mM potassium phosphate buffer (pH 7.5)

- 1 mM NADPH

- Microsomal protein extract (10-50 µg)

- Substrate (ferulic acid or coniferaldehyde) at various concentrations for kinetic analysis (e.g., 1 µM to 3200 µM). b. Pre-incubate the reaction mixture at 30°C for 5 minutes. c. Initiate the reaction by adding NADPH. d. Incubate at 30°C for a defined period (e.g., 5-30 minutes). e. Stop the reaction by adding an equal volume of acidified ethyl acetate. f. Extract the product by vortexing and centrifuging to separate the phases. g. Evaporate the ethyl acetate phase to dryness and resuspend the residue in a suitable solvent for analysis.

3. Product Detection and Quantification: a. Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) with a UV detector. b. Separate the substrate and product on a C18 reverse-phase column using a suitable gradient of solvents (e.g., water with 0.1% acetic acid and acetonitrile). c. Identify the product (5-hydroxyferulic acid or 5-hydroxyconiferaldehyde) by comparing its retention time to an authentic standard. d. Quantify the product by integrating the peak area and comparing it to a standard curve.

Klason Lignin Quantification

This protocol is a standard gravimetric method for determining acid-insoluble lignin.[8][9]

1. Sample Preparation: a. Grind the biomass sample to pass through a 40-mesh screen. b. Perform solvent extraction (e.g., with ethanol/toluene) to remove extractives. c. Dry the extractive-free sample at 105°C to a constant weight.

2. Primary Hydrolysis: a. Accurately weigh approximately 300 mg of the dried, extractive-free sample into a pressure tube. b. Add 3.0 mL of 72% sulfuric acid and stir with a glass rod until the sample is thoroughly wetted. c. Incubate in a water bath at 30°C for 60 minutes, stirring periodically.

3. Secondary Hydrolysis: a. Dilute the sample by adding 84 mL of deionized water to bring the acid concentration to 4%. b. Seal the pressure tube and autoclave at 121°C for 60 minutes.

4. Filtration and Gravimetric Analysis: a. Filter the hot acid hydrolysate through a pre-weighed filtering crucible. b. Wash the residue with hot deionized water until the filtrate is neutral. c. Dry the crucible with the acid-insoluble residue (Klason lignin) at 105°C to a constant weight. d. The Klason lignin content is the weight of the dried residue. An optional ash correction can be made by combusting the residue at 575°C.

S/G Ratio Determination by Thioacidolysis and GC-MS

This method cleaves β-O-4 aryl ether bonds in lignin, releasing monomeric units that can be quantified.[14][15]

1. Thioacidolysis Reaction: a. Weigh 2-5 mg of dried, extractive-free biomass into a glass reaction vial. b. Add 0.5 mL of the thioacidolysis reagent (2.5% boron trifluoride etherate and 10% ethanethiol in dioxane). c. Add an internal standard (e.g., tetracosane). d. Seal the vial and heat at 100°C for 4 hours. e. Cool the vial to room temperature.

2. Product Extraction and Derivatization: a. Add 0.5 mL of water and 0.5 mL of dichloromethane. b. Vortex and centrifuge to separate the phases. c. Transfer the lower organic phase to a new vial. d. Evaporate the solvent under a stream of nitrogen. e. Silylate the residue by adding a derivatizing agent (e.g., BSTFA + TMCS) and heating at 60°C for 30 minutes.

3. GC-MS Analysis: a. Inject the silylated sample into a gas chromatograph-mass spectrometer (GC-MS). b. Separate the derivatized H, G, and S monomers on a suitable capillary column (e.g., DB-5). c. Identify the peaks based on their retention times and mass spectra compared to authentic standards. d. Quantify the peak areas relative to the internal standard. e. Calculate the S/G ratio from the molar amounts of the syringyl and guaiacyl monomers.

Conclusion

The syringyl lignin biosynthesis pathway in angiosperms is a well-defined metabolic route that is crucial for determining the composition and properties of lignin. The key enzyme, F5H/CAld5H, and its downstream counterparts, COMT and CAD/SAD, are under tight transcriptional control by a network of NAC and MYB transcription factors. Understanding this pathway and its regulation is essential for efforts to engineer plant biomass for improved industrial applications. The experimental protocols outlined in this guide provide a robust framework for the quantitative analysis of this important biosynthetic pathway.

References

- 1. Transcript and metabolite network perturbations in lignin biosynthetic mutants of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Effects on Lignin Structure of Overexpression of Ferulate 5-Hydroxylase in Hybrid Poplar1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.library.unt.edu [digital.library.unt.edu]

- 6. Knockout of the lignin pathway gene BnF5H decreases the S/G lignin compositional ratio and improves Sclerotinia sclerotiorum resistance in Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transcriptional regulation of lignin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Knockout of the lignin pathway gene BnF5H decreases the S/G lignin compositional ratio and improves Sclerotinia sclerotiorum resistance in Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differences in S/G ratio in natural poplar variants do not predict catalytic depolymerization monomer yields - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lignin monomer composition affects Arabidopsis cell-wall degradability after liquid hot water pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 14. researchgate.net [researchgate.net]

- 15. A Systems Biology View of Responses to Lignin Biosynthesis Perturbations in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Recalcitrance: A Technical Guide to the Role of Syringyl Lignin in Plant Cell Wall Deconstruction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lignocellulosic biomass represents a vast and renewable resource for the production of biofuels, biochemicals, and other value-added products. However, the inherent resistance of the plant cell wall to enzymatic deconstruction, a phenomenon known as recalcitrance, remains a significant hurdle to its efficient utilization. Lignin, a complex aromatic polymer, is the primary determinant of this recalcitrance. The composition of lignin, particularly the ratio of its syringyl (S) to guaiacyl (G) monomeric units, plays a pivotal role in modulating the ease of biomass conversion. This technical guide provides an in-depth analysis of the role of syringyl units in plant cell wall recalcitrance, offering a comprehensive resource for researchers in the field. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of the key biochemical pathways and experimental workflows to facilitate a deeper understanding and further investigation into this critical area of plant biology and biotechnology.

Introduction: The Lignin Barrier

The plant cell wall is a complex composite material primarily composed of cellulose, hemicellulose, and lignin. While cellulose and hemicellulose are polysaccharides that can be hydrolyzed into fermentable sugars, lignin forms a rigid, cross-linked matrix that encrusts these polysaccharides, thereby limiting enzyme accessibility and reducing saccharification efficiency.[1][2] Lignin is synthesized from three main monolignol precursors: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively, upon incorporation into the lignin polymer.[3][4]

The relative abundance of these units, and specifically the S/G ratio, varies significantly among different plant species, tissues, and even cell wall layers.[5][6] Hardwoods, for example, are generally rich in both S and G units, whereas softwoods are predominantly composed of G-lignin.[6] This compositional variance has profound implications for the chemical and physical properties of lignin and, consequently, for the recalcitrance of the biomass. A higher proportion of syringyl units is generally associated with a more linear and less condensed lignin polymer, containing a higher frequency of more easily cleavable β-O-4 ether linkages.[7][8] This structural feature renders the lignin more susceptible to chemical and enzymatic degradation, thereby reducing the overall recalcitrance of the plant cell wall.[6][9]

The Lignin Biosynthesis Pathway: A Focus on Syringyl Unit Formation

The biosynthesis of monolignols occurs through the general phenylpropanoid pathway, a complex and highly regulated metabolic network. The diversion of intermediates towards the synthesis of G and S units is a critical control point determining the final S/G ratio in the lignin polymer. The key enzyme responsible for directing flux towards S-lignin biosynthesis is Ferulate 5-hydroxylase (F5H) , a cytochrome P450-dependent monooxygenase.[4][10] F5H hydroxylates coniferaldehyde and coniferyl alcohol to produce 5-hydroxyconiferaldehyde and 5-hydroxyconiferyl alcohol, which are then methylated by Caffeic acid O-methyltransferase (COMT) to yield sinapaldehyde and sinapyl alcohol, the precursor to S-lignin.[3] The expression and activity of F5H are therefore primary determinants of the S/G ratio.[4] Genetic manipulation of F5H has been a successful strategy to alter the S/G ratio in various plant species, providing valuable insights into the relationship between lignin composition and recalcitrance.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Current Understanding of the Correlation of Lignin Structure with Biomass Recalcitrance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Lignin S/G Ratio, Lignin S/G Ratio Content of Biomass - Celignis Biomass Analysis Laboratory [celignis.com]

- 7. Wood based lignin reactions important to the biorefinery and pulp and paper industries :: BioResources [bioresources.cnr.ncsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Altering Lignin Composition to Improve Biofuel Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

natural sources and distribution of syringyl compounds in plants

An In-depth Technical Guide on the Natural Sources and Distribution of Syringyl Compounds in Plants

Introduction

Syringyl compounds are a class of phenylpropanoid-derived secondary metabolites characterized by a phenolic ring with two methoxy groups at positions 3 and 5. In the plant kingdom, their most significant role is as fundamental building blocks of lignin, a complex aromatic polymer essential for the structural integrity, water transport, and defense of vascular plants.[1][2] The primary monomer for syringyl lignin (S-lignin) is sinapyl alcohol.[2][3] Other important naturally occurring syringyl compounds include the biosynthetic precursors sinapaldehyde and sinapic acid, as well as various sinapate esters.

The presence and proportion of syringyl units in lignin (often expressed as the syringyl/guaiacyl or S/G ratio) are of significant interest to researchers and industry professionals. A higher S/G ratio generally correlates with more facile delignification, a critical factor in processes such as chemical pulping and the production of biofuels from lignocellulosic biomass. This guide provides a detailed overview of the natural sources, biosynthesis, and distribution of syringyl compounds in plants, tailored for researchers, scientists, and drug development professionals.

Natural Sources and Distribution Across the Plant Kingdom

Lignin is primarily composed of three main monolignols: p-coumaryl, coniferyl, and sinapyl alcohol, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) subunits, respectively, upon polymerization.[1][2] The distribution and abundance of these units, particularly syringyl lignin, vary significantly across different plant taxa.

-

Angiosperms (Hardwoods): Angiosperm lignin is the primary source of syringyl compounds and is typically a guaiacyl-syringyl (G/S) copolymer.[4][5] The S/G ratio in angiosperms is highly variable, ranging from approximately 0.5 to over 4.0, depending on the species, tissue type, and developmental stage.[6]

-

Gymnosperms (Softwoods): The lignin in most gymnosperms is composed almost exclusively of guaiacyl (G) units with minor amounts of H-units; they generally lack the capacity to synthesize syringyl lignin.[5][7] However, some specific lineages, such as the genus Gnetum, are notable exceptions, producing true G/S lignin.[8]

-

Ferns and Lycophytes: Like gymnosperms, these groups are generally considered to lack S-lignin.[4] A remarkable exception is the lycophyte Selaginella moellendorffii, which independently evolved the biosynthetic pathway for S-lignin production. In this species, S-lignin accumulates predominantly in the cortex, not the xylem.[4]

-

Herbaceous Plants and Grasses: Lignin in herbaceous plants is often composed of all three H, G, and S units.[9]

Beyond lignin, soluble syringyl compounds like sinapic acid and its esters (e.g., sinapine, sinapoyl malate) are found in various plant tissues, particularly in the seeds and leaves of the Brassicaceae family (e.g., mustard, rapeseed).[10][11]

Biosynthesis of Syringyl Compounds

The formation of syringyl monolignols occurs as a specific branch of the general phenylpropanoid pathway. The synthesis diverges from the guaiacyl pathway, which produces coniferyl alcohol. The conversion of guaiacyl intermediates to syringyl intermediates is the key regulatory point.

The pathway proceeds as follows:

-

Hydroxylation: The pathway to S-lignin begins with the 5-hydroxylation of a guaiacyl intermediate. While initial models proposed ferulic acid as the substrate, extensive evidence now indicates that coniferaldehyde is the primary substrate in vivo.[12][13][14] This critical reaction is catalyzed by Ferulate 5-hydroxylase (F5H) , also known as Coniferaldehyde 5-hydroxylase (CAld5H), a cytochrome P450-dependent monooxygenase.[13][15] F5H is considered the rate-limiting and defining enzyme for syringyl lignin biosynthesis.[1][16]

-

O-Methylation: The newly introduced 5-hydroxyl group on 5-hydroxyconiferaldehyde is then methylated. This reaction is catalyzed by Caffeic acid O-methyltransferase (COMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to form sinapaldehyde .[13][14][17]

-

Reduction: In the final step, sinapaldehyde is reduced to sinapyl alcohol , the monomer ready for polymerization into lignin. This reduction is catalyzed by cinnamyl alcohol dehydrogenase (CAD) or a more specific sinapyl alcohol dehydrogenase (SAD) , which has been identified in some angiosperms.[18][19]

// Nodes for compounds Coniferaldehyde [label="Coniferaldehyde\n(Guaiacyl Precursor)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxyconiferaldehyde [label="5-Hydroxyconiferaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Sinapaldehyde [label="Sinapaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Sinapyl_Alcohol [label="Sinapyl Alcohol\n(Syringyl Monolignol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lignin [label="S-Lignin Polymer", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for enzymes (as labels on edges) F5H [shape=plaintext, label="Ferulate 5-hydroxylase\n(F5H / CAld5H)"]; COMT [shape=plaintext, label="Caffeic acid\nO-methyltransferase (COMT)"]; SAD [shape=plaintext, label="Sinapyl alcohol\ndehydrogenase (SAD/CAD)"]; Polym [shape=plaintext, label="Oxidative\nPolymerization"];

// Edges representing reactions Coniferaldehyde -> Hydroxyconiferaldehyde [xlabel=" Hydroxylation", arrowhead=vee, color="#4285F4"]; Hydroxyconiferaldehyde -> Sinapaldehyde [xlabel=" O-Methylation", arrowhead=vee, color="#4285F4"]; Sinapaldehyde -> Sinapyl_Alcohol [xlabel=" Reduction", arrowhead=vee, color="#4285F4"]; Sinapyl_Alcohol -> Lignin [arrowhead=vee, color="#4285F4"];

// Invisible nodes for enzyme label positioning subgraph { rank=same; edge[style=invis]; Coniferaldehyde -> n1 [style=invis]; Hydroxyconiferaldehyde -> n2 [style=invis]; Sinapaldehyde -> n3 [style=invis]; Sinapyl_Alcohol -> n4 [style=invis]; } n1 -> F5H -> n2 [style=invis, arrowhead=none]; n2 -> COMT -> n3 [style=invis, arrowhead=none]; n3 -> SAD -> n4 [style=invis, arrowhead=none]; n4 -> Polym [style=invis, arrowhead=none]; } end_dot Caption: Biosynthetic pathway of syringyl monolignol from a guaiacyl precursor.

Distribution Within Plant Tissues and Cell Walls

The deposition of syringyl lignin is not uniform throughout the plant; it is highly regulated and varies by cell type and even within different layers of a single cell wall.

-

Tissue-Specific Distribution: In angiosperms, S-lignin is often more abundant in the thick-walled fibers and sclerenchyma cells, where it contributes significantly to mechanical strength.[4] In contrast, guaiacyl (G) lignin is typically the predominant type in vessel elements, which are specialized for water conduction.[20] This differential distribution suggests distinct functional roles for S and G lignin, with S-lignin being more associated with structural support.[4]

-

Cell Wall Layer Distribution: The S/G ratio can also vary across the different layers of the cell wall. The middle lamella and primary wall regions are often richer in G-lignin, while the secondary wall layers (particularly the thick S2 layer) tend to have a higher proportion of S-lignin.[6] Time-of-flight secondary ion mass spectrometry (ToF-SIMS) has been effectively used to map the morphological distribution of S and G lignin at the cellular level.[20][21]

Quantitative Data of Syringyl Compounds

The concentration of syringyl compounds varies widely depending on the plant species, tissue, and analytical method used. The following tables summarize representative quantitative data from the literature.

Table 1: Syringyl to Guaiacyl (S/G) Lignin Ratio in Various Plant Materials

| Plant Species/Group | Tissue | S/G Ratio | Analytical Method | Reference |

|---|---|---|---|---|

| Carpinus betulus (Hornbeam) | Wood | 4.21 | Nitrobenzene Oxidation | [6] |

| Acer macrophyllum (Bigleaf Maple) | Wood | 0.51 | Nitrobenzene Oxidation | [6] |

| Angiosperms (general) | Wood | 0.5 - 4.2 | Nitrobenzene Oxidation | [6] |

| Selaginella moellendorffii | Whole Plant | >2.3 (>70% S) | DFRC | [4] |

| Gymnosperms (general) | Wood | ~0 (yields vanillin only) | Alkaline Oxidation | [22] |

| Poplar (Populus sp.) | Xylem Fibers | S-rich | ToF-SIMS | [20] |

| Poplar (Populus sp.) | Xylem Vessels | G-rich | ToF-SIMS |[20] |

Table 2: Concentration of Soluble Syringyl Compounds in Plant Tissues

| Compound | Plant Species | Tissue | Concentration | Reference |

|---|---|---|---|---|

| Sinapine | Brassica juncea | Mustard Bran | up to 8.7 mg/g DM | [10] |

| Sinapine | Brassica sp. | Biomass | 8 - 10.4 mg/g | [10] |

| Sinapine | Brassica juncea | Seed Meal | 15.73 µmol/g DM | [11] |

| Sinapic Acid | Brassica sp. | Biomass | 0.49 - 2.49 mg/g | [10] |

| Sinapic Acid | Brassica juncea | Seed Meal | 13.22 µmol/g DM | [11] |

| Sinapic Acid | Strawberry | Fruit | 450.3 µg/g | [23] |

| Syringaldehyde | Various Angiosperms | Wood | 35% - 51% (of total aldehydes) | [22] |

| Syringaldehyde | Wine (aged in oak) | Liquid | 0.0116 - 0.488 mg/L | [22] |

| Coniferyl Alcohol | Arabidopsis thaliana | Stem | ~7 nmol/g FW | [24] |

| Sinapyl Alcohol | Arabidopsis thaliana | Stem | Lower than Coniferyl Alcohol |[24][25] |

DM = Dry Matter; FW = Fresh Weight

Experimental Protocols

A variety of methods are employed to extract, identify, quantify, and localize syringyl compounds in plant tissues.

Lignin Monomer Composition Analysis by Thioacidolysis

Thioacidolysis is a chemical degradation method that cleaves the β-O-4 ether linkages within the lignin polymer, releasing the constituent monomers for quantification by gas chromatography-mass spectrometry (GC-MS). This allows for the precise determination of the S/G ratio.

Methodology:

-

Sample Preparation: Lignocellulosic material is dried and ground. Extractive components are removed by sequential solvent washes (e.g., toluene, ethanol, water).

-

Depolymerization: The extractive-free sample is heated (e.g., at 100°C for 4 hours) in a solution of dioxane and ethanethiol containing a Lewis acid catalyst (e.g., boron trifluoride etherate).

-

Recovery: The reaction is stopped, and an internal standard is added. The monomeric products are extracted into an organic solvent (e.g., dichloromethane).

-

Derivatization: The hydroxyl groups of the released monomers are silylated (e.g., using BSTFA) to increase their volatility for gas chromatography.

-

Analysis: The derivatized monomers are separated and quantified using GC-MS. The S/G ratio is calculated from the relative peak areas of the syringyl and guaiacyl degradation products.

Histochemical Localization of Syringyl Lignin by Mäule Staining

The Mäule staining procedure is a simple and effective histochemical method used to differentiate between S and G lignin in tissue cross-sections. Syringyl lignin produces a characteristic rose-red color, while guaiacyl lignin stains brownish.

Methodology:

-

Sectioning: Prepare thin cross-sections of the plant tissue (e.g., stem, root).

-

Permanganate Treatment: Treat sections with a 1% aqueous potassium permanganate (KMnO₄) solution for several minutes.

-

Rinsing: Rinse the sections thoroughly with water.

-

Decolorization: Decolorize the sections with 3% hydrochloric acid (HCl) until the brown color disappears.

-

Rinsing: Rinse again thoroughly with water.

-

Ammonia Treatment: Mount the sections in a dilute ammonium hydroxide (NH₄OH) solution.

-

Microscopy: Observe under a light microscope. Red-staining regions indicate the presence of syringyl lignin.[4][26]

Extraction and Analysis of Soluble Sinapate Esters

This protocol outlines a general method for the extraction and quantification of compounds like sinapine and sinapic acid from plant material, typically seeds or meal.

Methodology:

-

Sample Preparation: Defat the ground plant material using a non-polar solvent like hexane.

-

Extraction: Extract the phenolic compounds from the defatted meal using an aqueous ethanol solution (e.g., 70% ethanol). The pH of the extraction solvent can be adjusted to selectively enhance the recovery of specific compounds (e.g., acidic pH for sinapine, alkaline pH for sinapic acid).[11]

-

Purification: Centrifuge the extract to remove solid debris. The supernatant may be further purified using solid-phase extraction (SPE) if necessary.

-

Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

-

Quantification: Identify and quantify compounds by comparing their retention times and spectral data to those of authentic standards.

Conclusion

Syringyl compounds, primarily as constituents of lignin, are defining features of angiosperms and play a crucial role in the structure and function of plant secondary cell walls. Their biosynthesis is tightly controlled by a dedicated branch of the phenylpropanoid pathway, with the enzyme F5H acting as the key gateway. The distribution of syringyl lignin is spatially regulated at both the tissue and subcellular levels, reflecting its specialized role in providing mechanical support. Understanding the genetics, biosynthesis, and distribution of these compounds is not only fundamental to plant biology but also holds immense potential for improving the industrial utilization of lignocellulosic biomass for pulp, paper, and renewable energy. The analytical protocols detailed herein provide the necessary tools for researchers to accurately quantify and localize these vital plant metabolites.

References

- 1. pnas.org [pnas.org]

- 2. Syringyl lignin biosynthesis is directly regulated by a secondary cell wall master switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sinapyl alcohol - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. Investigation Into Different Wood Formation Mechanisms Between Angiosperm and Gymnosperm Tree Species at the Transcriptional and Post-transcriptional Level - PMC [pmc.ncbi.nlm.nih.gov]

- 6. novapublishers.com [novapublishers.com]

- 7. Lignin biosynthesis pathway repressors in gymnosperms differential repressor domains as compared to angiosperms [maxapress.com]

- 8. Characteristics of guaiacyl-syringyl lignin in reaction w... [degruyterbrill.com]

- 9. researchgate.net [researchgate.net]

- 10. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pnas.org [pnas.org]

- 13. Coniferyl aldehyde 5-hydroxylation and methylation direct syringyl lignin biosynthesis in angiosperms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of Ferulate-5-Hydroxylase Expression in Arabidopsis in the Context of Sinapate Ester Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Downregulation of Caffeic Acid 3-O-Methyltransferase and Caffeoyl CoA 3-O-Methyltransferase in Transgenic Alfalfa: Impacts on Lignin Structure and Implications for the Biosynthesis of G and S Lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Last Step of Syringyl Monolignol Biosynthesis in Angiosperms Is Regulated by a Novel Gene Encoding Sinapyl Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Direct mapping of morphological distribution of syringyl and guaiacyl lignin in the xylem of maple by time-of-flight secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chemical and spatial differentiation of syringyl and guaiacyl lignins in poplar wood via time-of-flight secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde :: BioResources [bioresources.cnr.ncsu.edu]

- 23. researchgate.net [researchgate.net]

- 24. Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. "Overexpression of ferulate 5‑hydroxylase increases syringyl units in <" by Hannah M. Tetreault, Tammy Gries et al. [digitalcommons.unl.edu]

Syringyl-Rich Lignin: A Comprehensive Technical Guide to its Physicochemical Properties for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin, the second most abundant terrestrial biopolymer, is a complex aromatic macromolecule with significant potential in various high-value applications, including pharmaceuticals and drug delivery. This technical guide provides an in-depth exploration of the physicochemical properties of syringyl-rich (S-rich) lignin, a type of lignin characterized by a higher proportion of sinapyl alcohol monolignol units. A thorough understanding of these properties is critical for harnessing its full potential. This document details the molecular weight characteristics, thermal stability, solubility profiles, and functional group composition of S-rich lignin. It also provides comprehensive experimental protocols for key characterization techniques and visualizes the interconnectedness of its properties and applications through detailed diagrams.

Core Physicochemical Properties of Syringyl-Rich Lignin

The unique chemical structure of syringyl-rich lignin, characterized by a higher degree of methoxylation on its aromatic rings, imparts distinct physicochemical properties compared to guaiacyl-rich (G-rich) or p-hydroxyphenyl-rich (H-rich) lignins. These properties are summarized below.

Molecular Weight and Polydispersity

The molecular weight and its distribution are fundamental properties of lignin that significantly influence its processability and end-use applications.[1] Gel Permeation Chromatography (GPC) is the standard technique for determining the molecular weight of complex polymers like lignin.[2] Syringyl-rich lignins generally exhibit a lower molecular weight and a narrower polydispersity index (PDI) compared to guaiacyl-rich lignins. This is attributed to the structure of syringyl units, which can form fewer cross-linking structures than guaiacyl units.[3]

| Property | Typical Value Range for S-Rich Lignin | Significance in Drug Development |

| Weight-Average Molecular Weight (Mw) | 2,000 - 9,000 g/mol [2][4] | Influences drug loading capacity, release kinetics, and biocompatibility. Lower Mw can lead to faster degradation and drug release. |

| Number-Average Molecular Weight (Mn) | 1,000 - 4,500 g/mol [5] | Affects the mechanical properties of lignin-based materials. |

| Polydispersity Index (PDI = Mw/Mn) | 1.5 - 4.5[4][5] | A lower PDI indicates a more homogeneous polymer, leading to more predictable and reproducible drug delivery systems. |

Thermal Stability

Thermogravimetric analysis (TGA) is a widely used technique to study the thermal behavior and stability of lignin.[6] The thermal degradation of lignin typically occurs over a broad temperature range due to its complex and heterogeneous structure. Syringyl-rich lignins tend to have a lower thermal stability compared to guaiacyl-rich lignins, which is a crucial consideration for thermal processing in drug formulation.

| Thermal Property | Typical Value Range for S-Rich Lignin | Significance in Drug Development |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C[6][7] | Defines the upper temperature limit for processing and storage of lignin-based drug formulations. |

| Temperature at Maximum Weight Loss (Tmax) | 300 - 400 °C[6][8] | Indicates the temperature of the most rapid degradation, important for understanding thermal decomposition pathways. |

| Char Residue at 800 °C | 30 - 45%[6][7] | Relates to the aromaticity and condensation of the lignin structure. |

Solubility

The solubility of lignin is a critical factor for its application, particularly in solution-based processing for drug delivery systems.[9] Lignin's solubility is influenced by its molecular weight, the presence of hydrophilic functional groups, and the syringyl/guaiacyl ratio.[10] Increasing the syringyl content in lignin polymers has been observed to reduce their expansion in organic solvents, thereby affecting their solubility.[9][11][12][13]

| Solvent Type | Solubility of S-Rich Lignin | Common Solvents | Significance in Drug Development |

| Good Solvents | High | Dimethyl sulfoxide (DMSO), Pyridine[10] | Essential for preparing homogeneous drug-lignin matrices and for nanoparticle formulation. |

| Moderate Solvents | Moderate | Tetrahydrofuran (THF), Dioxane, Acetone[10][14] | Useful for specific extraction and fractionation processes. |

| Poor Solvents | Low | Water (at neutral pH), Alkanes | Important for precipitation and purification steps in drug formulation. |

Functional Group Composition

The types and quantities of functional groups in lignin, such as hydroxyl, methoxyl, and carbonyl groups, determine its chemical reactivity and potential for modification.[15] Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for elucidating the structural details of lignin.[16][17] Syringyl-rich lignin is characterized by a higher content of methoxyl groups.[18]

| Functional Group | Typical Content in S-Rich Lignin (per 100 C9 units) | Significance in Drug Development |

| Aliphatic Hydroxyls | 14 - 25[5] | Sites for chemical modification to alter solubility, hydrophilicity, and drug conjugation. |

| Phenolic Hydroxyls | 65 - 112[5] | Contribute to antioxidant activity and provide reactive sites for derivatization. |

| Syringyl (S) Units | Higher proportion compared to G and H units | The S/G ratio influences the reactivity and physicochemical properties of lignin.[3] |

| Guaiacyl (G) Units | Lower proportion compared to S units | The S/G ratio is a key indicator of lignin type and properties.[3] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data on the physicochemical properties of syringyl-rich lignin.

Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

This protocol outlines the determination of the molecular weight distribution of lignin.[19]

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of dried lignin into a vial.

-

Add a known volume of a suitable solvent (e.g., THF or DMSO) to achieve a concentration of 1-2 mg/mL.[14]

-

Gently agitate the solution until the lignin is completely dissolved, which may take several hours.[19]

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

GPC System and Conditions:

-

Eluent: HPLC-grade THF or DMSO, often with an additive like LiBr (0.1% w/v) to reduce aggregation.[2][14]

-

Columns: A set of columns with varying pore sizes (e.g., 500 Å, 1000 Å, 10000 Å) to cover a broad molecular weight range.[14]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Temperature: 40 - 50 °C to ensure good solubility and reduce viscosity.[20]

-

Detector: UV detector (at 280 nm) and/or a refractive index (RI) detector.

-

Calibration: Use polystyrene standards for calibration, though it's important to note that this provides a relative molecular weight due to structural differences between lignin and polystyrene.[20]

-

-

Data Analysis:

-

The weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) are calculated from the chromatogram using the calibration curve.

-

Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

This protocol describes the evaluation of the thermal stability of lignin.[21]

-

Sample Preparation:

-

Place 5-10 mg of the dried lignin sample into a TGA crucible (e.g., alumina or platinum).

-

-

TGA Instrument and Conditions:

-

Data Analysis:

-

The TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset decomposition temperature, the temperature of maximum weight loss, and the final char residue.[8]

-

Functional Group Analysis by FTIR and NMR Spectroscopy

These protocols outline the characterization of the chemical structure of lignin.

2.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): [19]

-

Thoroughly dry both the lignin sample and potassium bromide (KBr) powder.

-

Weigh approximately 1-2 mg of lignin and 100-200 mg of KBr.

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

FTIR Analysis:

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

31P NMR for Hydroxyl Group Quantification: [25]

-

Sample Preparation: Accurately weigh about 30 mg of the dried lignin sample into a vial.[26]

-

Dissolve the sample in a solvent solution of pyridine and CDCl3 (1.6/1, v/v).[25]

-

Add an internal standard solution.[26]

-

Phosphitylate the hydroxyl groups using 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP).[25]

-

Acquire the 31P NMR spectrum. Signals corresponding to syringyl, guaiacyl, and p-hydroxyphenyl phenolic hydroxyls appear in distinct chemical shift regions.[10]

-

-

2D HSQC NMR for Linkage Analysis:

Visualizing Pathways and Relationships

The following diagrams, created using the DOT language, illustrate key relationships and workflows relevant to the study and application of syringyl-rich lignin.

Caption: Interplay of physicochemical properties and drug development applications.

Caption: Integrated workflow for lignin characterization.

Caption: Pathway for lignin-based nanoparticle drug delivery systems.

Conclusion

Syringyl-rich lignin possesses a unique set of physicochemical properties that make it a promising biomaterial for advanced applications, particularly in the pharmaceutical and biomedical fields. Its lower molecular weight, narrower polydispersity, and distinct functional group composition offer advantages for the development of sophisticated drug delivery systems and other therapeutic applications. The standardized characterization protocols and a clear understanding of the relationships between its properties and potential applications, as outlined in this guide, are crucial for advancing research and development in this exciting area. Further exploration into the structure-property-function relationships of S-rich lignin will undoubtedly unlock even more innovative applications in the future.

References

- 1. Characterization and analysis of the molecular weight of lignin for biorefining studies | ORNL [ornl.gov]

- 2. researchgate.net [researchgate.net]

- 3. novapublishers.com [novapublishers.com]

- 4. Structural properties and antioxidation activities of lignins isolated from sequential two-step formosolv fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermal characterization of kraft lignin prepared from mixed hardwoods :: BioResources [bioresources.cnr.ncsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]

- 11. research-hub.nrel.gov [research-hub.nrel.gov]

- 12. Molecular Lignin Solubility and Structure in Organic Solvents (Journal Article) | OSTI.GOV [osti.gov]

- 13. osti.gov [osti.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 18. Lignin - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. A Complementary Multitechnique Approach to Assess the Bias in Molecular Weight Determination of Lignin by Derivatization-Free Gel Permeation Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thermogravimetric Analysis of Wood Lignin and Hemicelluloses | Wood and Fiber Science [wfs.swst.org]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Characterization of lignins isolated from industrial residues and their beneficial uses :: BioResources [bioresources.cnr.ncsu.edu]

- 26. youtube.com [youtube.com]

- 27. tandfonline.com [tandfonline.com]

The Convergent Evolution of Syringyl Lignin in Vascular Plants: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Executive Summary

Lignin, a complex aromatic polymer, is a critical component of the secondary cell walls of vascular plants, providing structural support and hydrophobicity to the vasculature. The composition of lignin, particularly the ratio of syringyl (S) to guaiacyl (G) units, significantly impacts the properties of the plant cell wall. While G lignin is a basal trait of vascular plants, S lignin was long considered a key innovation of angiosperms. However, compelling evidence has revealed a fascinating case of convergent evolution, with S lignin appearing independently in the lycophytes, a lineage that diverged from other vascular plants over 400 million years ago. This technical guide provides an in-depth exploration of the evolutionary origins of syringyl lignin, focusing on the distinct biochemical pathways, key enzymatic players, and the genetic basis for this remarkable example of parallel evolution. Detailed experimental protocols for lignin analysis and enzyme characterization are provided to facilitate further research in this field.

Introduction: The Evolutionary Significance of Syringyl Lignin

The evolution of lignin was a pivotal event in the history of life on Earth, enabling the development of large, upright land plants and the formation of the first forests.[1] Lignin is a polymer derived from the oxidative coupling of three main monolignols: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively.[2] While ferns and gymnosperms primarily possess H and G lignin, angiosperm lignin is typically enriched in S units.[1][3] The incorporation of S units into the lignin polymer has significant biomechanical and biochemical consequences. S-rich lignin has a more linear structure with fewer condensed bonds, which makes it more amenable to degradation, a property of great interest for biofuel production and the pulp and paper industry.[4]

The discovery of S lignin in the lycophyte Selaginella moellendorffii challenged the long-held view of S lignin as an exclusive trait of angiosperms.[5] Lycophytes and angiosperms embarked on separate evolutionary paths over 400 million years ago, suggesting that the ability to synthesize S lignin evolved independently in these two lineages.[1][5] This convergent evolution highlights the adaptive advantages conferred by S lignin, likely related to enhanced structural support and defense against pathogens.[2][6]

This guide will delve into the molecular mechanisms underpinning this convergent evolution, focusing on the key enzyme, ferulate 5-hydroxylase (F5H), which catalyzes the critical step in the S lignin biosynthetic pathway.

Quantitative Analysis of Lignin Monomer Composition

The ratio of S to G lignin units is a key determinant of lignin properties. This ratio varies significantly across different plant lineages and even between different tissues within the same plant. The following table summarizes the S/G ratios in representative species from major vascular plant groups.

| Plant Lineage | Species | Tissue | S/G Ratio | Reference(s) |

| Lycophytes | Selaginella moellendorffii | Whole Stem | 3.45 (S:G of 76:22) | [2] |

| Selaginella kraussiana | Whole Plant | 2.1 | [7] | |

| Ferns (Pteridophytes) | Pteridium aquilinum | Frond | 0 | [7] |

| Nephrolepis cordifolia | Frond | 0 | [7] | |

| Gymnosperms | Picea abies (Spruce) | Wood | 0.01 | [8] |

| Pinus taeda (Pine) | Wood | 0.01 | [9] | |

| Gnetum gnemon | Stem | ~1.5 | ||

| Ephedra fragilis | Stem | 2.6 | [7] | |

| Angiosperms (Dicotyledons) | Arabidopsis thaliana (Wild Type) | Stem | ~0.6 | |

| Populus trichocarpa (Poplar) | Wood | 1.8 - 2.3 | [10] | |

| Betula papyrifera (White Birch) | Wood | 2.0 | [8] | |

| Acer saccharum (Sugar Maple) | Wood | 1.4 | [11] | |

| Angiosperms (Monocotyledons) | Oryza sativa (Rice) | Straw | ~0.5 | |

| Zea mays (Maize) | Stover | ~1.3 | ||

| Brachypodium distachyon | Stem | ~0.8 |

The Biochemical Pathways: A Tale of Two Origins

The biosynthesis of S lignin in both angiosperms and Selaginella hinges on the 5-hydroxylation of G-lignin precursors. However, the enzymes that catalyze this reaction and the overall pathway architecture are distinct, providing a clear example of convergent evolution at the biochemical level.

The Angiosperm Pathway

In angiosperms, the biosynthesis of S lignin proceeds through the canonical phenylpropanoid pathway. The key enzyme is ferulate 5-hydroxylase (F5H) , a cytochrome P450-dependent monooxygenase from the CYP84A family.[3] F5H introduces a hydroxyl group at the C5 position of the aromatic ring of coniferaldehyde or coniferyl alcohol, which are G-lignin precursors. This 5-hydroxyguaiacyl intermediate is then methylated by caffeic acid O-methyltransferase (COMT) to produce the corresponding sinapyl derivative, the precursor to S lignin.[2]

The Selaginella Pathway

Selaginella moellendorffii also possesses an F5H enzyme, but it belongs to a different cytochrome P450 family, CYP788A1 .[1][12] This enzyme, designated SmF5H, is functionally analogous to the angiosperm F5H but is phylogenetically distinct.[12] Furthermore, the Selaginella pathway for S lignin biosynthesis appears to be streamlined. SmF5H exhibits dual catalytic activity, capable of acting on earlier precursors in the phenylpropanoid pathway, thereby bypassing several steps that are essential in the angiosperm pathway.[1]

Key Enzyme Kinetics

The functional convergence of F5H from angiosperms and Selaginella is also reflected in their kinetic properties, although with some notable differences.

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference(s) |

| AtF5H (CYP84A1) | Arabidopsis thaliana | Ferulic Acid | ~2000 | ~2 | [13] |

| Coniferaldehyde | 1 | 5 | [13] | ||

| Coniferyl Alcohol | 3 | 6 | [13] | ||

| SmF5H (CYP788A1) | Selaginella moellendorffii | Ferulic Acid | - | - | |

| Coniferaldehyde | - | - | |||

| Coniferyl Alcohol | - | - |

Note: Detailed kinetic data for SmF5H is not as readily available in the literature as for AtF5H. The table highlights the preference of AtF5H for later intermediates in the pathway (coniferaldehyde and coniferyl alcohol) over ferulic acid, as indicated by the significantly lower Km values.

Signaling Pathways and Evolutionary Timelines (Visualized)

The following diagrams, generated using the DOT language, illustrate the key biochemical pathways and the proposed evolutionary timeline for the origin of S lignin.

Caption: Monolignol biosynthesis pathways in angiosperms and Selaginella.

Caption: Evolutionary timeline of syringyl lignin biosynthesis.

Experimental Protocols

Lignin Monomer Composition Analysis by Thioacidolysis

This protocol is adapted from several high-throughput and microscale methods.[14][15][16]

Materials:

-

Dry, extractive-free plant material (2-5 mg)

-

Thioacidolysis reagent: 2.5% (v/v) boron trifluoride diethyl etherate and 10% (v/v) ethanethiol in dioxane.

-

Internal standard (e.g., tetracosane or docosane)

-

Pyridine

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

2 mL screw-cap vials with PTFE-lined septa

-

Heating block or oven at 100°C

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Weigh 2-5 mg of dried, finely ground plant material into a 2 mL screw-cap vial.

-

Add a known amount of internal standard.

-

Add 1 mL of the thioacidolysis reagent to each vial.

-

Flush the vials with nitrogen, cap tightly, and vortex briefly.

-

Heat the vials at 100°C for 4 hours, with vortexing every hour.

-

Cool the vials to room temperature.

-

Neutralize the reaction by adding 100 µL of saturated sodium bicarbonate solution.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vials and heat at 60°C for 30 minutes to derivatize the samples.

-

Analyze the trimethylsilyl (TMS)-derivatized lignin monomers by GC-MS.

-

Quantify the H, G, and S monomers based on the peak areas relative to the internal standard and calibration curves prepared with authentic standards.

In Vitro Enzyme Assay for Ferulate 5-Hydroxylase (F5H)

This protocol is for assaying the activity of recombinant F5H expressed in a heterologous system (e.g., yeast microsomes).[17]

Materials:

-

Microsomal fraction containing recombinant F5H

-

NADPH regenerating system: 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase in assay buffer.

-

Assay buffer: e.g., 100 mM potassium phosphate buffer, pH 7.5.

-

Substrate stock solution (e.g., 10 mM coniferaldehyde in DMSO).

-

Quenching solution: e.g., 1 M HCl or glacial acetic acid.

-

HPLC system with a C18 column and UV detector.

Procedure:

-

Prepare the reaction mixture by combining the assay buffer and the NADPH regenerating system. Pre-incubate at 30°C for 5 minutes.

-

Add the substrate (e.g., coniferaldehyde to a final concentration of 1-10 µM) to the reaction mixture.

-

Initiate the reaction by adding a known amount of the microsomal protein (e.g., 50 µg). The final reaction volume is typically 200-500 µL.

-

Incubate the reaction at 30°C for a defined period (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant by HPLC to separate and quantify the substrate and the 5-hydroxyconiferaldehyde product.

-

Calculate the enzyme activity based on the rate of product formation. For kinetic analysis (Km and Vmax), vary the substrate concentration over a suitable range.

Conclusion and Future Directions

The independent evolution of syringyl lignin in lycophytes and angiosperms is a testament to the adaptive significance of this biopolymer. This convergent evolution, driven by distinct genetic and biochemical pathways, provides a rich area for further investigation. Understanding the structure-function relationships of the different F5H enzymes can offer insights into enzyme engineering for tailored lignin production in biomass crops. The detailed protocols provided in this guide are intended to empower researchers to further unravel the complexities of lignin biosynthesis and its evolution. Future research should focus on elucidating the regulatory networks that control S lignin deposition in these divergent lineages and exploring the presence of S lignin in other understudied plant groups. Such studies will not only deepen our understanding of plant evolution but also pave the way for the rational design of plants with optimized cell wall properties for various biotechnological applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evolution of Lignin in Ancient Plants- Crop Biotech Update (May 30, 2008) | Crop Biotech Update - ISAAA.org [isaaa.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Lignin S/G Ratio, Lignin S/G Ratio Content of Biomass - Celignis Biomass Analysis Laboratory [celignis.com]

- 9. researchgate.net [researchgate.net]

- 10. Variation of S/G ratio and lignin content in a Populus family influences the release of xylose by dilute acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Parallels in lignin biosynthesis: A study in Selaginella moellendorffii reveals convergence across 400 million years of evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A rapid thioacidolysis method for biomass lignin composition and tricin analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A thioacidolysis method tailored for higher‐throughput quantitative analysis of lignin monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

Spectroscopic Characterization of Syringyl Alcohol and Its Derivatives: A Technical Guide

Introduction

Syringyl alcohol (4-hydroxy-3,5-dimethoxybenzyl alcohol) is a primary monolignol, a fundamental building block in the biosynthesis of lignin in angiosperms. The polymerization of syringyl alcohol, alongside other monolignols like coniferyl and p-coumaryl alcohol, forms the complex lignin heteropolymer that provides structural integrity to plant cell walls. The resulting syringyl (S) units significantly influence the chemical and physical properties of lignin. The unique spectroscopic signatures of syringyl alcohol and its derivatives—such as sinapaldehyde, sinapic acid, and the dimeric lignan syringaresinol—are crucial for their identification, quantification, and structural elucidation in various biological and chemical contexts. This guide provides an in-depth overview of the key spectroscopic techniques used to characterize these important phenolic compounds, targeting researchers, scientists, and professionals in drug development.

Syringyl Alcohol

Syringyl alcohol is the foundational monomer for S-lignin and serves as a critical reference compound in lignin chemistry. Its symmetric structure, featuring two methoxy groups flanking a phenolic hydroxyl group, gives rise to distinct spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural assignment of syringyl alcohol. Spectra are typically recorded in deuterated solvents such as acetone-d₆ or DMSO-d₆.

Experimental Protocol: NMR Spectroscopy

A typical protocol involves dissolving 10-40 mg of the analyte in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For quantitative analysis, a known amount of an internal standard can be added. One-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments like HSQC and HMBC, are acquired on a spectrometer operating at a frequency of 250 MHz or higher. For phenolic hydroxyl protons, analysis in a dry solvent like DMSO-d₆ is essential to observe the signal, which can be confirmed by a "D₂O shake" experiment where the OH peak disappears upon addition of deuterium oxide.[1]

Table 1: NMR Spectroscopic Data for Syringyl Alcohol

| ¹H NMR (DMSO-d₆) | ¹³C NMR (Acetone-d₆) | ||

| Assignment | Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm |

| H-2 / H-6 (aromatic) | 6.71 (s) | C-1 | 132.9 |

| H-7 (CH₂) | 4.35 (s) | C-2 / C-6 | 104.9 |

| OCH₃ | 3.76 (s) | C-3 / C-5 | 148.8 |

| OH-4 (phenolic) | 7.95 (s, broad) | C-4 | 135.5 |

| OH-7 (alcoholic) | 4.85 (t) | C-7 | 64.0 |

| OCH₃ | 56.7 |

(Data sourced from NMR Database of Lignin and Cell Wall Model Compounds)

Infrared (IR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum is characterized by a strong, broad hydroxyl stretch and distinct absorptions corresponding to the aromatic ring and methoxy groups.

Experimental Protocol: FTIR Spectroscopy

For solid samples, spectra can be acquired using the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the sample is placed directly onto the crystal surface. Spectra are typically recorded over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

Table 2: Key FTIR Absorption Bands for Syringyl Alcohol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550–3200 | Strong, Broad | O-H stretching (intermolecular H-bonded)[3] |

| ~2940, ~2840 | Medium | C-H stretching (methoxy and methylene groups) |

| ~1600, ~1515 | Strong | C=C aromatic ring stretching |

| ~1460 | Medium | C-H deformation (methoxy) |

| ~1330 | Medium | Syringyl ring breathing with C-O stretching[4] |

| ~1220 | Strong | C-O stretching of phenolic group |

| ~1115 | Strong | Aromatic C-H in-plane deformation (syringyl type)[4] |

| ~1040 | Strong | C-O stretching of primary alcohol |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of syringyl alcohol, aiding in its identification. Common ionization techniques include Electron Impact (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.

Experimental Protocol: Mass Spectrometry

For GC-MS analysis, the sample is typically injected into a gas chromatograph equipped with a capillary column, and the separated components are ionized by electron impact (typically 70 eV). For LC-MS, the sample is dissolved in a suitable solvent (e.g., methanol/water) and introduced into the mass spectrometer via an ESI source. Analysis can be done in both positive and negative ion modes.[5]

Table 3: Key Mass Spectrometry Data for Syringyl Alcohol

| Technique | m/z Value | Assignment / Proposed Fragment |

| EI-MS | 184 | Molecular Ion [M]⁺ |

| EI-MS | 169 | [M - CH₃]⁺ |

| EI-MS | 155 | [M - CH₂OH]⁺ |

| EI-MS | 153 | [M - OCH₃]⁺ |

| EI-MS | 125 | [M - OCH₃ - CO]⁺ |

Spectroscopic Characterization of Key Derivatives

The following section details the spectroscopic features of prominent derivatives of syringyl alcohol.

Sinapaldehyde

Sinapaldehyde is the aldehyde precursor to syringyl alcohol in the monolignol biosynthetic pathway. The presence of the α,β-unsaturated aldehyde functional group introduces characteristic spectroscopic signals.

Table 4: NMR Spectroscopic Data for Sinapaldehyde (in DMSO-d₆)

| ¹H NMR | ¹³C NMR | ||

| Assignment | Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm |

| H-9 (aldehyde) | 9.60 (d) | C-1 | 126.2 |

| H-7 | 7.59 (d) | C-2 / C-6 | 106.8 |

| H-2 / H-6 (aromatic) | 7.07 (s) | C-3 / C-5 | 148.2 |

| H-8 | 6.82 (dd) | C-4 | 139.2 |

| OCH₃ | 3.82 (s) | C-7 | 154.5 |

| OH-4 (phenolic) | ~8.5 (s, broad) | C-8 | 124.6 |

| C-9 | 194.0 | ||

| OCH₃ | 56.2 |

(Data sourced from Biological Magnetic Resonance Bank, entry bmse000606)[6]

Table 5: Other Spectroscopic Data for Sinapaldehyde

| Technique | Characteristic Feature |

| FTIR (cm⁻¹) | ~1660 (strong, C=O stretch, conjugated aldehyde), ~1585 (C=C stretch, aromatic), ~975 (C-H out-of-plane bend, trans olefin) |

| UV-Vis (nm) | λₘₐₓ ≈ 340 nm (due to extended conjugation of the cinnamaldehyde system) |

Sinapic Acid

Sinapic acid is the carboxylic acid precursor in the phenylpropanoid pathway leading to syringyl alcohol. Its UV-absorbing properties make it a compound of interest in cosmetics and materials science.

Table 6: Spectroscopic Data for Sinapic Acid

| Technique | Characteristic Feature(s) |

| ¹H NMR | Signals for trans-vinylic protons (H-7, H-8) at ~7.5 ppm and ~6.4 ppm with a large coupling constant (~16 Hz), aromatic protons (H-2/H-6) as a singlet at ~6.8 ppm, and a carboxylic acid proton (>12 ppm, broad). |

| ¹³C NMR | Carboxyl carbon (C-9) at ~168 ppm, aromatic carbons C-2/6 at ~105 ppm, and vinylic carbons C-7 and C-8 at ~145 and ~115 ppm, respectively. |

| FTIR (cm⁻¹) | Very broad O-H stretch (2500-3300) from H-bonded carboxylic acid, strong C=O stretch at ~1680 cm⁻¹, and C=C stretches at ~1620 cm⁻¹. Bands at 3383 and 3311 cm⁻¹ are also noted.[7] |

| UV-Vis (nm) | λₘₐₓ ≈ 322-329 nm in ethanol or methanol/water solutions.[8] |

Syringaresinol

Syringaresinol is a lignan formed by the oxidative dimerization of two syringyl alcohol molecules. This β-β' linked furofuran structure is studied for its biological activities.

Table 7: Spectroscopic Data for Syringaresinol

| Technique | Characteristic Feature(s) |

| ¹H NMR | Signals for H-7/H-7' at ~4.7 ppm (d), H-8/H-8' at ~3.1 ppm (m), and H-9/H-9' at ~4.2 and ~3.8 ppm (dd). Aromatic protons (H-2/H-6) appear as a singlet at ~6.6 ppm. |

| ¹³C NMR | Key signals for C-7/C-7' at ~86 ppm, C-8/C-8' at ~54 ppm, and C-9/C-9' at ~72 ppm. |

| UV-Vis (nm) | λₘₐₓ at ~240 nm and ~271 nm. |

| MS (ESI) | Molecular ion [M-H]⁻ at m/z 417. Fragmentation often involves cleavage of the furofuran ring system.[9] |

Methodological Workflows and Pathways

Visualizing the relationships between analytical methods and biosynthetic pathways provides a clearer context for the characterization of these molecules.

Caption: General workflow for the spectroscopic analysis of natural products.

Caption: Simplified biosynthetic pathway leading to syringyl (S) lignin.[10][11]

The structural characterization of syringyl alcohol and its derivatives relies on a multi-technique spectroscopic approach. NMR provides definitive structural information, FTIR confirms the presence of key functional groups, UV-Vis spectroscopy highlights the electronic conjugation, and mass spectrometry determines molecular weight and fragmentation patterns. The data presented in this guide serve as a foundational reference for researchers working on lignin chemistry, natural product analysis, and the development of new therapeutics derived from these valuable phenolic compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. uab.edu [uab.edu]

- 6. bmse000606 Sinapaldehyde at BMRB [bmrb.io]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

Decoding the Thermal Fortitude of Lignin: A Technical Deep Dive into Syringyl vs. Guaiacyl Stability

For Immediate Release

[CITY, STATE] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the thermal stability differences between syringyl (S) and guaiacyl (G) lignin. This whitepaper provides a detailed examination of the core chemical principles governing their thermal degradation, supported by quantitative data, explicit experimental protocols, and novel visualizations of degradation pathways.

Lignin, a complex aromatic polymer, is a critical component of plant biomass and a promising renewable feedstock for biofuels and value-added chemicals. Its thermal stability is a key parameter influencing the efficiency of thermochemical conversion processes. This guide elucidates the nuanced differences between the two primary lignin subunits, syringyl and guaiacyl, providing a foundational understanding for optimizing biomass valorization strategies.

Core Findings: Syringyl Lignin's Lower Thermal Threshold

The increased number of methoxy groups in syringyl lignin also contributes to a lower activation energy for thermal decomposition.[7] This fundamental difference dictates the variance in their degradation pathways and the composition of their pyrolysis products.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) and differential thermogravimetry (DTG) are powerful techniques to quantify the thermal stability of materials. The data consistently show that S-lignin degrades at lower temperatures than G-lignin.

| Thermal Property | Syringyl (S) Lignin (Hardwood) | Guaiacyl (G) Lignin (Softwood) | Reference |

| DTG Peak Temperature (Tmax) | 340 - 389 °C | 358 - 438 °C | [3][8][9] |

| Char Residue at 800 °C | Lower (e.g., ~32-34%) | Higher (e.g., ~34-35%) | [8] |

| Activation Energy (Ea) | Lower range (e.g., 80-158 kJ/mol for Alcell lignin) | Higher range (e.g., 129-361 kJ/mol for Kraft lignin) | [10][11][12][13] |

Note: The values presented are indicative and can vary depending on the specific plant source, isolation method, and analytical conditions.

Pyrolysis Products: A Tale of Two Monomers

Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) analysis reveals distinct product profiles for the thermal decomposition of S and G lignin. The pyrolysis of syringyl-rich lignin predominantly yields syringol-type compounds, while guaiacyl-rich lignin generates guaiacol-type compounds.[14][15][16] This selectivity is a direct consequence of the cleavage of the characteristic ether and carbon-carbon linkages within each lignin type.

| Lignin Type | Primary Pyrolysis Products | Reference |

| Syringyl (S) Lignin | Syringol, 4-methylsyringol, 4-vinylsyringol, etc. | [15] |

| Guaiacyl (G) Lignin | Guaiacol, 4-methylguaiacol, 4-vinylguaiacol, coniferyl alcohol, etc. | [15] |

Visualizing the Molecular Landscape

To further clarify the structural and mechanistic differences, this guide provides detailed diagrams generated using the DOT language.

Caption: Chemical structures of syringyl and guaiacyl lignin monomers.

Caption: Simplified thermal degradation pathways of S and G lignin.

Caption: Typical experimental workflow for lignin thermal analysis.

Detailed Experimental Protocols

A cornerstone of this technical guide is the inclusion of detailed methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and degradation profile of lignin samples.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: Lignin samples (typically 5-15 mg) are dried in a vacuum oven at a specified temperature (e.g., 50 °C) overnight to remove moisture.[17]

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[17] Other rates such as 5, 15, 20, 30, and 40 K/min can also be used for kinetic studies.[9][10][18]

-

Temperature Range: Samples are heated from ambient temperature to a final temperature, typically between 800 °C and 1100 °C.[17][18]

-

Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[10][17]

-

-

Data Analysis: The output is a thermogram (TG curve) showing weight loss as a function of temperature. The first derivative of the TG curve (DTG curve) is used to identify the temperature of maximum weight loss rate (Tmax). The final residue at the end of the experiment is reported as the char yield.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the glass transition temperature (Tg) of lignin.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small amount of dried lignin (2-5 mg) is weighed into a standard aluminum pan.[17]

-

Experimental Conditions:

-

Heating and Cooling Cycles: A typical procedure involves an initial heating ramp (e.g., to 200 °C at 10 °C/min) to erase the thermal history, followed by a controlled cooling cycle (e.g., to -10 °C at 30 °C/min), and a final heating ramp (e.g., to 200 °C at 10 °C/min) during which the Tg is measured.[17]

-

Atmosphere: The experiment is performed under a nitrogen atmosphere with a constant flow rate (e.g., 15 mL/min).[17]

-

-

Data Analysis: The glass transition temperature is determined as the midpoint of the step change in the heat flow curve during the second heating scan.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

-

Objective: To identify the chemical compounds produced during the pyrolysis of lignin.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of dried lignin (0.2-0.4 mg) is placed in a pyrolysis sample cup.[19][20]

-

Experimental Conditions:

-

Pyrolysis Temperature: The sample is rapidly heated to a specific pyrolysis temperature, typically in the range of 350 °C to 675 °C.[8][19]

-

GC Separation: The volatile pyrolysis products are separated on a capillary column (e.g., HP-5MS). The oven temperature is programmed to increase gradually (e.g., from 40 °C to 200 °C at 3 °C/min) to separate the different compounds.[19]

-

MS Detection: The separated compounds are identified by their mass spectra.

-

-

Data Analysis: The peaks in the chromatogram are identified by comparing their mass spectra with a library of known compounds. The relative abundance of each product can be determined from the peak areas.

This in-depth technical guide serves as a critical resource for anyone involved in the research and development of lignin-based technologies. By providing a clear and concise comparison of the thermal properties of syringyl and guaiacyl lignin, this whitepaper will undoubtedly accelerate innovation in the field of biorefineries and sustainable materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]